3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C17H16NS.I. It is a benzothiazolium salt, characterized by the presence of a benzothiazole ring fused with an ethyl group and a phenylethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethenyl bromide with 3-ethyl-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like thiols, amines; reactions are conducted in polar solvents under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding benzothiazoline derivative.
Substitution: Formation of substituted benzothiazolium salts.
Scientific Research Applications
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular functions. The pathways involved include the induction of oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-(2-phenylethenyl)-4-quinazolinone: A quinazoline derivative with similar structural features.
Benzothiazolium salts: Compounds with a benzothiazole ring and various substituents.
Uniqueness
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of an ethyl group and a phenylethenyl group on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
81067-47-2 |
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Molecular Formula |
C17H16INS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-2-18-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NPWVWNNPSKMMTG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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